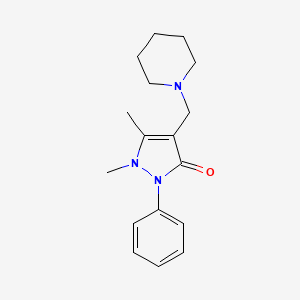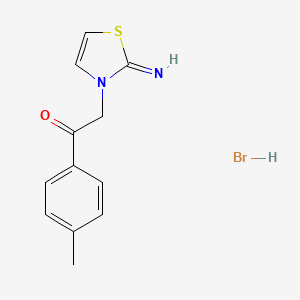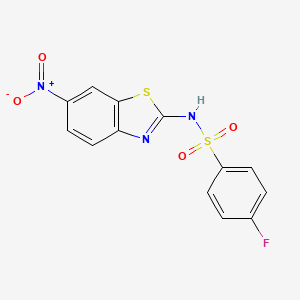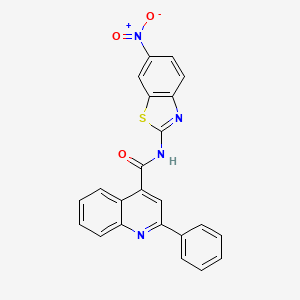![molecular formula C13H13BrN2O4S2 B3468085 4-BROMO-N-[(4-SULFAMOYLPHENYL)METHYL]BENZENE-1-SULFONAMIDE](/img/structure/B3468085.png)
4-BROMO-N-[(4-SULFAMOYLPHENYL)METHYL]BENZENE-1-SULFONAMIDE
Descripción general
Descripción
4-BROMO-N-[(4-SULFAMOYLPHENYL)METHYL]BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N-[(4-SULFAMOYLPHENYL)METHYL]BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The initial step involves the nitration of benzene to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Sulfonation: The amine group undergoes sulfonation to form the sulfonamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-BROMO-N-[(4-SULFAMOYLPHENYL)METHYL]BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The sulfonamide group can participate in redox reactions.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
4-BROMO-N-[(4-SULFAMOYLPHENYL)METHYL]BENZENE-1-SULFONAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.
Biological Studies: The compound is used to investigate enzyme inhibition, particularly carbonic anhydrase IX.
Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-BROMO-N-[(4-SULFAMOYLPHENYL)METHYL]BENZENE-1-SULFONAMIDE involves the inhibition of specific enzymes. For instance, it inhibits carbonic anhydrase IX, which plays a role in pH regulation in cancer cells . By inhibiting this enzyme, the compound can disrupt the cellular environment, leading to reduced tumor growth.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
Compared to similar compounds, 4-BROMO-N-[(4-SULFAMOYLPHENYL)METHYL]BENZENE-1-SULFONAMIDE exhibits unique properties due to the presence of both bromine and sulfonamide groups. This combination enhances its reactivity and potential as a versatile intermediate in organic synthesis.
Propiedades
IUPAC Name |
4-[[(4-bromophenyl)sulfonylamino]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O4S2/c14-11-3-7-13(8-4-11)22(19,20)16-9-10-1-5-12(6-2-10)21(15,17)18/h1-8,16H,9H2,(H2,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMRMJWAWNQCIJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNS(=O)(=O)C2=CC=C(C=C2)Br)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B3468002.png)


![1-[4-(2,3-DIHYDROINDOLE-1-SULFONYL)PHENYL]-3-PHENYLUREA](/img/structure/B3468035.png)
![N-(4-{[(2,5-dichlorophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B3468044.png)


![2-bromo-N-[(4-sulfamoylphenyl)methyl]benzamide](/img/structure/B3468066.png)
![2,4,6-trimethyl-N-[(4-sulfamoylphenyl)methyl]benzene-1-sulfonamide](/img/structure/B3468073.png)
![3-(2,6-dichlorophenyl)-5-methyl-N-[(4-sulfamoylphenyl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B3468084.png)
![3-iodo-N-[(4-sulfamoylphenyl)methyl]benzamide](/img/structure/B3468092.png)
![7-[2-(5,6-dimethyl-1H-benzimidazol-1-yl)-2-oxoethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3468093.png)
![1-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-2-methyl-1H-benzimidazole](/img/structure/B3468095.png)

